4-chloro-N-(2-nitrophenyl)benzamide
Description
4-Chloro-N-(2-nitrophenyl)benzamide is a benzamide derivative characterized by a 4-chloro-substituted benzoyl group and a 2-nitrophenyl moiety attached to the amide nitrogen. This compound is synthesized via dehydrosulfation reactions of N-amidoalkylated thioureas, as demonstrated in studies involving the addition of aromatic amines to intermediates such as 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide . Structural elucidation relies on spectroscopic methods (¹H-NMR, ¹³C-NMR) and computational validation of crystal parameters .
Properties
IUPAC Name |
4-chloro-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNARETZUBLMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323835 | |
| Record name | 4-chloro-N-(2-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33489-99-5 | |
| Record name | NSC404961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N-(2-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2'-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-nitrophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-nitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+2-nitroaniline→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux conditions.
Major Products Formed
Reduction: 4-chloro-N-(2-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chlorobenzoic acid and 2-nitroaniline.
Scientific Research Applications
4-chloro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Halogen Substitution
- 4-Bromo-N-(2-nitrophenyl)benzamide: A bromine analog of the target compound, studied for its crystallographic properties.
- 4-Chloro-N-(3-chlorophenyl)benzamide: Theoretical and experimental studies reveal that the position of chlorine substitution (3-chlorophenyl vs. 2-nitrophenyl) affects molecular geometry and packing in crystal structures, with bond angles and lengths showing minor deviations .
Functional Group Additions
- 4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide : The introduction of a hydroxyl group enhances hydrogen-bonding capacity, correlating with significant cytotoxicity against Desulfovibrio piger Vib-7 (biomass reduction: 43–46% at 0.37–1.10 µmol·L⁻¹) .
- 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide : A salicylamide derivative with a nitro group at the 4-position, demonstrating potent antimicrobial activity (82–90% growth inhibition) and high cytotoxicity .
Sulfonamide vs. Benzamide Derivatives
Sulfonamide derivatives, such as 4-methyl-N-(2-nitrophenyl)benzenesulfonamide (1C), exhibit distinct biological profiles due to their sulfonyl group. Compound 1C shows high activity against E. In contrast, benzamides like the target compound may prioritize interactions with alternative biological targets, such as sulfate-reducing bacteria, due to differences in hydrogen-bonding and steric effects .
Physicochemical and Structural Properties
Biological Activity
4-Chloro-N-(2-nitrophenyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H10ClN3O2. It features a chloro group and a nitro group attached to a phenyl ring, which significantly influences its reactivity and biological activity.
The mechanism of action for this compound involves interactions with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects. This compound has been investigated for its potential to inhibit specific biochemical pathways, making it a candidate for anticancer therapies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's structure allows it to interfere with bacterial cellular processes, enhancing its potential as an antimicrobial agent.
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown low micromolar antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating its potency in inhibiting tumor growth . The compound's ability to modulate signaling pathways related to cancer progression, such as the JAK/STAT3 pathway, further supports its potential as an anticancer drug .
Case Studies
- Anticancer Efficacy : A study explored the effects of this compound on MDA-MB-231 cells, revealing significant inhibition of cell growth with an IC50 value of approximately 5.99 µM. This suggests that the compound may serve as a lead in developing new anticancer agents targeting breast cancer .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the benzamide structure can enhance biological activity. Compounds with specific substituents demonstrated improved potency against various cancer cell lines, indicating the importance of structural optimization in drug development .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
